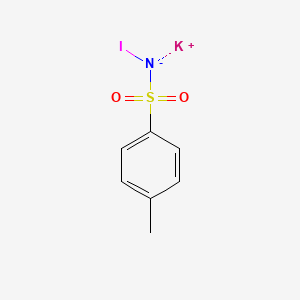

Potassium iodo(4-methylbenzenesulfonyl)azanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium iodo(4-methylbenzenesulfonyl)azanide: is a chemical compound with the molecular formula C₇H₇INO₂S.K. It is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a potassium ion, an iodine atom, and a 4-methylbenzenesulfonyl group attached to an azanide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium iodo(4-methylbenzenesulfonyl)azanide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with potassium iodide and an amine source. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Potassium iodo(4-methylbenzenesulfonyl)azanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl iodides.

Reduction: It can be reduced to form sulfonamides.

Substitution: The iodine atom can be substituted with other halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium azide and potassium fluoride are employed under mild to moderate conditions.

Major Products:

Oxidation: Sulfonyl iodides.

Reduction: Sulfonamides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Potassium iodo(4-methylbenzenesulfonyl)azanide is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl iodides. It is also employed in the preparation of complex organic molecules and intermediates .

Biology: In biological research, the compound is used to study the effects of sulfonyl groups on biological systems. It is also utilized in the synthesis of biologically active molecules and pharmaceuticals .

Medicine: It is investigated for its role in modulating biological pathways and its potential as a pharmacological agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the manufacturing of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of potassium iodo(4-methylbenzenesulfonyl)azanide involves its interaction with molecular targets such as enzymes and receptorsThis modification can lead to changes in the biochemical pathways and cellular processes .

Comparison with Similar Compounds

- Potassium iodo(benzenesulfonyl)azanide

- Potassium iodo(4-chlorobenzenesulfonyl)azanide

- Potassium iodo(4-nitrobenzenesulfonyl)azanide

Comparison: Potassium iodo(4-methylbenzenesulfonyl)azanide is unique due to the presence of the 4-methyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and research .

Biological Activity

Potassium iodo(4-methylbenzenesulfonyl)azanide is a compound that has garnered attention in biological research due to its potential applications in organic synthesis and its biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl group attached to a 4-methylbenzene moiety and an iodide ion. This structure imparts unique chemical properties that facilitate its reactivity in various biological systems.

Biological Activity

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity, particularly against certain bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, similar to traditional sulfonamide antibiotics. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

2. Mechanism of Action:

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. It is hypothesized that the compound competes with para-aminobenzoic acid (PABA), a substrate required for the synthesis of dihydrofolate, thereby disrupting bacterial metabolism and growth .

3. Potential in Cancer Therapy:

Emerging studies suggest that this compound may have anticancer properties. Its ability to modulate biological pathways could make it a candidate for further investigation in cancer treatment protocols. Preliminary data indicate it may affect tumor growth dynamics in specific cancer models, although more extensive studies are needed to confirm these findings .

Case Studies

Study on Antimicrobial Efficacy:

A recent study investigated the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria .

In Vivo Cancer Model:

In an animal model, this compound was administered to mice bearing tumors. The compound showed a reduction in tumor size after two weeks of treatment, indicating potential antitumor activity. Further investigations into dosage and delivery methods are warranted to optimize its therapeutic effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Potential | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Inhibits folate synthesis; modulates pathways |

| Potassium iodo(benzenesulfonyl)azanide | Moderate | Limited | Similar mechanism; less potent |

| Potassium iodo(4-chlorobenzenesulfonyl)azanide | Limited | No | Different reactivity profile |

Properties

IUPAC Name |

potassium;iodo-(4-methylphenyl)sulfonylazanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7INO2S.K/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNYIMWRELHIKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]I.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IKNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.